Fabp-IN-2 vs. BMS309403: Divergent FABP3/FABP4 Selectivity Profile Defines Distinct Application Space
Fabp-IN-2 (13p) demonstrates a fundamentally different selectivity profile compared to the classic FABP4 inhibitor BMS309403. In a 1,8-ANS displacement assay, Fabp-IN-2 exhibits a dual inhibitory profile with a preference for FABP3 (IC50 = 1.16 µM) over FABP4 (IC50 = 4.27 µM), resulting in a selectivity ratio of approximately 3.7-fold for FABP3 [1]. In stark contrast, BMS309403 was characterized in the same assay as having 'more than 50-fold selectivity over FABP3' and a sub-micromolar IC50 for FABP4 [1]. This direct comparative data confirms that Fabp-IN-2 and BMS309403 target the FABP3/FABP4 axis from opposite selectivity directions.
| Evidence Dimension | In vitro inhibitory activity and selectivity (FABP3 vs FABP4) |
|---|---|
| Target Compound Data | IC50 (FABP3) = 1.16 µM; IC50 (FABP4) = 4.27 µM |
| Comparator Or Baseline | BMS309403: IC50 (FABP4) < 1 µM, with >50-fold selectivity over FABP3 |
| Quantified Difference | Fabp-IN-2 shows ~3.7-fold preference for FABP3, while BMS309403 shows >50-fold preference for FABP4. |
| Conditions | 1,8-ANS fluorescence displacement assay using recombinant human FABP3 and FABP4 proteins. |
Why This Matters
This differentiation is critical for experimental design: Fabp-IN-2 is the appropriate tool for investigating FABP3-driven biology, whereas BMS309403 is optimized for FABP4-focused studies.
- [1] Beniyama, Y., Matsuno, K., & Miyachi, H. (2013). Structure-guided design, synthesis and in vitro evaluation of a series of pyrazole-based fatty acid binding protein (FABP) 3 ligands. Bioorganic & Medicinal Chemistry Letters, 23(6), 1662–1666. View Source
